N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine
Description
Properties
IUPAC Name |
N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N10/c1-25(12-4-3-11-21-22-14(15(16,17)18)28(11)24-12)9-6-26(7-9)13-5-2-10-20-19-8-27(10)23-13/h2-5,8-9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFNODIWYVGRGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NN5C(=NN=C5C(F)(F)F)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple heterocycles, primarily triazoles and pyridazines. The molecular formula is with a molecular weight of approximately 366.36 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.36 g/mol |
| CAS Number | 2198024-17-6 |
Antimicrobial Properties
Research indicates that compounds with triazole and pyridazine moieties often exhibit antimicrobial activities. For instance, derivatives of triazoles have shown efficacy against various bacteria and fungi. In vitro studies demonstrate that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans and Aspergillus species .
Anticancer Activity
The triazolo-pyridazine framework is associated with anticancer properties. Studies have reported that related compounds can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways . The presence of trifluoromethyl groups may enhance the lipophilicity and bioavailability of the compound, potentially increasing its anticancer efficacy.
Neuroprotective Effects
Compounds containing triazoles have also been investigated for their neuroprotective effects. They may act as inhibitors of enzymes involved in neurodegenerative diseases, providing a therapeutic avenue for conditions like Alzheimer's disease .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could lead to neuroprotective effects.
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial activity of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to our target showed significant inhibition zones .
- Anticancer Research : In vitro studies on cancer cell lines demonstrated that triazole-containing compounds led to a decrease in cell viability by inducing apoptosis through caspase activation .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with triazole and pyridazine structures exhibit significant antimicrobial properties. For example, similar compounds have demonstrated efficacy against pathogens such as Staphylococcus aureus and Candida albicans by inhibiting their growth through disruption of cellular processes. The mechanism often involves interference with cell wall synthesis or function, making these compounds potential candidates for developing new antibiotics .
Anticancer Properties
The compound's structural motifs suggest potential anticancer activity. Studies have shown that triazole derivatives can inhibit key kinases involved in cancer progression. For instance, related compounds have been found to inhibit Polo-like kinase 1 (PLK1), which plays a critical role in cell division. In vitro studies indicated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, with IC50 values around 27.3 μM against human breast cancer cells .
Anti-inflammatory Effects
Triazole derivatives have also been investigated for their anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that the compound could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the efficacy of similar triazole-based compounds:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of triazole derivatives against Escherichia coli, Pseudomonas aeruginosa, and Candida albicans, demonstrating significant inhibition rates .
- Cytotoxicity Against Cancer Cells : In vitro assays showed that certain derivatives of triazoles had potent cytotoxic effects on multiple cancer cell lines, indicating their potential as chemotherapeutic agents .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- The target compound’s azetidine core distinguishes it from piperidine- or aniline-linked analogs (e.g., ).
- The trifluoromethyl group (CF₃) in the target and derivatives may enhance lipophilicity and metabolic resistance compared to methyl or phenylpropyl groups .
- Molecular weights vary significantly due to the azetidine scaffold and dual triazolo-pyridazine substituents in the target compound.
Key Observations :
- The target compound’s dual triazolo-pyridazine groups may synergize for multi-target kinase inhibition, as seen in ’s docking studies .
Q & A
Basic: What methodological approaches optimize the synthesis yield of this compound?
Answer:
Optimization involves adjusting reaction conditions and purification techniques. For example, coupling reactions using cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours improved yields in similar triazolo-pyridazine derivatives . Purification via gradient chromatography (e.g., ethyl acetate/hexane) enhances purity . Advanced methods like continuous flow reactors and automated systems can scale synthesis while maintaining reproducibility .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Answer:
Key techniques include:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 8.87 ppm for aromatic protons in triazolo-pyridazine cores) .
- HRMS (ESI) : Validates molecular weight (e.g., m/z 215 [M+H]+ for analogs) .
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3298 cm⁻¹) .
- HPLC : Confirms purity (>95% with retention times ~8–9 minutes) .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design for dual kinase inhibition?
Answer:
SAR analysis focuses on:
- Core Modifications : Substituting trifluoromethyl groups at position 3 enhances target affinity (e.g., c-Met/Pim-1 inhibition) .
- Azetidine Ring Functionalization : Introducing polar groups (e.g., amines) improves solubility and bioavailability .
- Side Chain Optimization : Adding sulfonyl or benzoyl groups (via intermediates like 32a) modulates selectivity . Computational docking studies (e.g., BRD4 bromodomain interactions) validate structural hypotheses .
Advanced: What mechanisms explain the compound’s antiproliferative effects in cancer stem cells (CSCs)?
Answer:
The compound disrupts CSC maintenance by targeting Lin-28/let-7 interactions, rescuing let-7 tumor suppressor miRNA activity . This induces differentiation and reduces tumorsphere formation. In vitro assays (e.g., ESC differentiation and tumorsphere quantification) confirm efficacy, while in vivo models require pharmacokinetic optimization to address bioavailability challenges .
Advanced: How should researchers resolve discrepancies between in vitro and in vivo biological activity data?
Answer:
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., cytochrome P450 assays) and plasma protein binding .
- Formulation Adjustments : Use prodrug strategies or nanoparticle delivery to enhance bioavailability .
- Dose-Response Calibration : Align in vitro IC50 values with achievable in vivo concentrations .
Basic: What solvent systems and reaction temperatures are optimal for intermediate purification?
Answer:
- Recrystallization : Ethanol or dichloromethane/hexane mixtures yield high-purity intermediates (e.g., 72% yield for triazolo-pyridazine hydrazones) .
- Chromatography : Silica gel with ethyl acetate/hexane gradients (0–100%) resolves polar byproducts .
Advanced: How does the trifluoromethyl group influence biological activity and metabolic stability?
Answer:
- Electron-Withdrawing Effects : Enhances binding to hydrophobic kinase pockets (e.g., c-Met ATP-binding site) .
- Metabolic Resistance : Reduces oxidative degradation by cytochrome P450 enzymes, improving half-life .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy .
- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
Advanced: How can crystallography and molecular docking refine target engagement hypotheses?
Answer:
- X-ray Crystallography : Resolves binding modes (e.g., BRD4 bromodomain interactions at 1.8 Å resolution) .
- Docking Simulations (AutoDock Vina) : Predict binding affinities for triazolo-pyridazine derivatives, guiding rational design .
Advanced: What strategies validate the compound’s selectivity across kinase panels?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
